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(2,6-Dimethyloxan-4-yl)hydrazine

Cat. No.: B13252883
M. Wt: 144.21 g/mol
InChI Key: DLFCZAKVGZBUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyloxan-4-yl)hydrazine is a chemical compound with the molecular formula C₇H₁₆N₂O . It belongs to the class of hydrazine derivatives, which are highly valued in research and development as key intermediates for constructing more complex molecules . Hydrazides and related hydrazine compounds are widely recognized as powerful tools in medicinal chemistry, serving as precursors for a plethora of novel compounds with a broad range of potential biological activities . As a building block, this compound can undergo various chemical reactions typical of hydrazines, such as condensations to form hydrazones, which are a common feature in the development of bioactive molecules . Its structure, featuring a hydrazine group attached to a 2,6-dimethyloxane ring, makes it a valuable synthon for organic synthesis programs aimed at generating novel chemical libraries for high-throughput screening. Researchers utilize such compounds in the search for new therapeutic agents with potential antitumor, antimicrobial, and anti-inflammatory properties, among others . The compound is provided as the hydrochloride salt to enhance stability . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B13252883 (2,6-Dimethyloxan-4-yl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2,6-dimethyloxan-4-yl)hydrazine

InChI

InChI=1S/C7H16N2O/c1-5-3-7(9-8)4-6(2)10-5/h5-7,9H,3-4,8H2,1-2H3

InChI Key

DLFCZAKVGZBUCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NN

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2,6 Dimethyloxan 4 Yl Hydrazine

Established Synthetic Routes to the 2,6-Dimethyloxan-4-one Precursor

The formation of the 2,6-disubstituted tetrahydropyran-4-one skeleton is a key challenge in the synthesis of the title compound. Various cyclization strategies have been developed for the synthesis of substituted tetrahydropyran-4-ones.

One prominent method involves the Prins cyclization . This reaction typically entails the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org For the synthesis of 2,6-dimethyloxan-4-one, this would involve the reaction of an appropriate homoallylic alcohol with acetaldehyde. A variation of this approach utilizes 3-bromobut-3-en-1-ols and aldehydes to produce 2,6-disubstituted tetrahydropyranones with high diastereoselectivity. acs.orgnih.gov The reaction proceeds through the formation of a stable six-membered chair-like tetrahydropyranyl carbocation. acs.orgnih.gov

Another versatile approach is the oxa-Michael cyclization . A [3+2+1] synthetic strategy has been developed for the synthesis of substituted tetrahydropyran-4-ones, featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization. rsc.orgrsc.org This method provides a flexible route to a variety of substituted tetrahydropyran-4-ones. rsc.orgrsc.org

Furthermore, a one-pot synthesis method for tetrahydro-4H-pyran-4-one has been reported, which involves the reaction of 3-chloropropionyl chloride and ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, followed by cyclization. google.com While this specific patent describes the synthesis of the unsubstituted core, modifications of the starting materials could potentially lead to the desired 2,6-dimethylated analog.

The stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones has also been a subject of significant research, with methods developed to control the relative stereochemistry of the substituents at the C2 and C6 positions. nih.gov

Formation of the Hydrazine (B178648) Linkage: Direct and Indirect Chemical Transformations

Once the 2,6-dimethyloxan-4-one precursor is obtained, the next crucial step is the introduction of the hydrazine moiety. This can be achieved through several chemical transformations that convert the ketone functionality into a hydrazine.

Hydrazination Reactions for Oxane Derivatives

The most direct method for converting a ketone, such as 2,6-dimethyloxan-4-one, to a hydrazine is through a two-step process involving the formation of a hydrazone intermediate. wikipedia.orglibretexts.orgnumberanalytics.comlibretexts.org The ketone is first reacted with hydrazine (H₂NNH₂) or a substituted hydrazine to form a hydrazone. wikipedia.orglibretexts.orgnumberanalytics.comlibretexts.org This reaction is a nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration. numberanalytics.com

The resulting hydrazone can then be reduced to the corresponding hydrazine. A common method for this reduction is the use of a reducing agent like diborane. aston.ac.uk This reductive-condensation of a hydrazine with a ketone provides a high-yield route to 1,2-disubstituted hydrazines. aston.ac.uk The Wolff-Kishner reduction, which converts a hydrazone to an alkane, proceeds through a similar hydrazone intermediate but under basic conditions with heat. libretexts.orglibretexts.orgwikipedia.org For the synthesis of (2,6-Dimethyloxan-4-yl)hydrazine, a controlled reduction of the hydrazone is necessary to preserve the N-N bond.

A direct reductive hydrazination of ketones has also been developed using trichlorosilane (B8805176) promoted by a Lewis base. acs.org This method allows for a one-pot condensation of a ketone with a hydrazine and subsequent reduction to the 1,1-disubstituted hydrazine. acs.org

Derivatization of Amines to Hydrazines

While less direct for the synthesis of this compound from the ketone precursor, it is worth noting that hydrazines can be synthesized from amines. One established method involves the nitrosation of a secondary amine to form a nitrosamine, which is then reduced to the corresponding 1,1-disubstituted hydrazine. psu.edu In the context of the title compound, this would require the initial synthesis of (2,6-dimethyloxan-4-yl)amine.

Optimization and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the optimization of reaction conditions and the development of environmentally benign methodologies.

Stereoselective Synthesis of Defined Isomers

The stereochemistry of the 2,6-dimethyl substituents on the oxane ring can significantly influence the properties of the final hydrazine compound. Therefore, stereoselective synthesis of the 2,6-dimethyloxan-4-one precursor is of considerable importance. Asymmetric synthesis of cis- or trans-disubstituted pyrans can be achieved through a convergent union of two different aldehydes with a silyl-stannane reagent, catalyzed by a BITIP catalyst. researchgate.net Gold-catalyzed Meyer-Schuster rearrangement/hydration/oxa-Michael addition sequences have also been employed for the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com

The development of biocatalytic approaches, such as the use of imine reductases (IREDs), offers a promising avenue for the enantioselective reduction of hydrazones to chiral hydrazines. nih.govresearchgate.net

Development of Catalyst Systems for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of synthetic processes. The synthesis of hydrazine hydrate (B1144303) itself has been improved through catalytic methods, such as the ammonia-hydrogen peroxide liquid-phase catalytic oxidation process using a rare earth-silica gel-phosphate catalyst. google.com

For the reductive amination of ketones to form amines, which could be a precursor to the hydrazine, nickel-catalyzed reductive amination using hydrazine hydrate as both a nitrogen and hydrogen source has been reported. rsc.org This method avoids the need for high-pressure hydrogen gas. rsc.org

Furthermore, electrochemical strategies for hydrazine synthesis are being explored, which involve the oxidative N-N coupling of ammonia (B1221849) surrogates. acs.org While these methods are not directly applicable to the final step of the title compound's synthesis from the ketone, they represent the forefront of green hydrazine synthesis.

Investigation of Reaction Mechanisms and Reactivity Profiles of 2,6 Dimethyloxan 4 Yl Hydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering it a potent nucleophile and a participant in various redox processes.

The primary amine end of the hydrazine moiety in (2,6-Dimethyloxan-4-yl)hydrazine is expected to exhibit strong nucleophilic character. Its most fundamental reaction is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form a stable hydrazone derivative. organicmystery.comlibretexts.org This condensation is a cornerstone of hydrazine chemistry and is widely used for the derivatization of carbonyls. organicmystery.com

A particularly significant condensation reaction for hydrazines is their reaction with 1,3-dicarbonyl compounds. This reaction, known as the Knorr pyrazole (B372694) synthesis and its variations, leads to the formation of pyrazole rings, which are important heterocyclic motifs in medicinal chemistry. beilstein-journals.orgnih.govnih.gov It is anticipated that this compound would react with various 1,3-diketones or their equivalents to yield N-substituted pyrazoles, where the substituent is the (2,6-dimethyloxan-4-yl) group. The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound. beilstein-journals.org

ReactantReaction TypeExpected ProductGeneral Conditions
Aldehyde or KetoneNucleophilic Condensation(2,6-Dimethyloxan-4-yl)hydrazoneAcidic or basic catalysis, typically in an alcoholic solvent. researchgate.net
1,3-DiketoneCyclocondensation (Knorr-type)1-(2,6-Dimethyloxan-4-yl)-3,5-disubstituted-1H-pyrazoleAcidic conditions, often in refluxing ethanol (B145695) or acetic acid. beilstein-journals.orgdergipark.org.tr

The hydrazine moiety can undergo both oxidation and reduction reactions. The oxidation of hydrazines can yield a variety of products depending on the oxidant and reaction conditions. mdpi.com Mild oxidation may lead to the formation of the corresponding azo compound, while stronger oxidants can cleave the N-N bond, often producing dinitrogen gas. mdpi.comresearchgate.netnih.gov The autoxidation of certain substituted hydrazines has also been observed, particularly in the presence of base or metal ions. nih.gov

Conversely, hydrazones derived from this compound are key intermediates in the Wolff-Kishner reduction. libretexts.org This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. libretexts.orgpressbooks.pub The process involves the formation of the hydrazone, followed by deprotonation and elimination of nitrogen gas, driven by the formation of the highly stable N≡N triple bond. pressbooks.pub

ReactionReactant(s)Expected Product(s)General Conditions
OxidationThis compound, Oxidizing Agent (e.g., H₂O₂, Cu²⁺, Fe³⁺)Azo compounds, Dinitrogen, Ammonia (B1221849)Varies depending on the oxidant. mdpi.comnih.gov
Wolff-Kishner ReductionAldehyde/Ketone, this compound, Strong Base (e.g., KOH)AlkaneHigh temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.org

Participation in Contemporary Named Reactions

The nucleophilicity of the hydrazine moiety allows this compound to be a viable substrate in several modern carbon-nitrogen bond-forming reactions and multicomponent reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-N bonds. rug.nl While typically used for coupling amines with aryl halides, its scope has been extended to include hydrazine derivatives. nih.gov It is plausible that this compound could undergo N-arylation with various aryl halides or triflates. The reaction would likely require a palladium catalyst, a suitable phosphine (B1218219) ligand (such as those from the Buchwald ligand family), and a base to facilitate the catalytic cycle which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

The Chan-Lam coupling offers an alternative, copper-catalyzed approach for C-N bond formation, typically using arylboronic acids as the aryl source. organic-chemistry.org This reaction is known for its mild conditions, often running at room temperature and open to the air. organic-chemistry.orgnih.gov The scope of the Chan-Lam coupling includes a wide variety of N-nucleophiles, and its application to hydrazine derivatives is well-precedented. rsc.org Therefore, this compound is expected to react with arylboronic acids in the presence of a copper(II) catalyst, such as copper(II) acetate, and a base to yield the corresponding N-arylhydrazine derivative. nih.gov

Named ReactionCoupling PartnersExpected ProductTypical Catalytic System
Buchwald-Hartwig AminationAryl Halide/Triflate1-Aryl-1-(2,6-dimethyloxan-4-yl)hydrazinePd(0) or Pd(II) precatalyst, Phosphine Ligand, Base (e.g., NaOtBu, Cs₂CO₃). rug.nl
Chan-Lam CouplingArylboronic Acid1-Aryl-1-(2,6-dimethyloxan-4-yl)hydrazineCu(OAc)₂, Base (e.g., Pyridine, Et₃N), often in air. organic-chemistry.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials.

The Ugi reaction is a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The amine component can be a hydrazine derivative, which leads to the formation of α-hydrazino amides. nih.govmdpi.com this compound is expected to serve as the amine component in an Ugi-type reaction, reacting with an aldehyde/ketone, a carboxylic acid, and an isocyanide to generate complex, peptide-like structures incorporating the dimethyloxane scaffold. mdpi.com

The Petasis reaction , or Petasis borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound (often an aldehyde), and a vinyl- or aryl-boronic acid. wikipedia.org The reaction is known to be compatible with a wide range of amines, including substituted hydrazines, to form substituted amino acids and other derivatives. tcgls.comresearchgate.netorganic-chemistry.org The reaction between this compound, an aldehyde (like glyoxylic acid), and an organoboronic acid would be expected to proceed, yielding novel α-hydrazino carboxylic acids. tcgls.commdpi.com

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. While less documented for complex hydrazines, it is mechanistically plausible that this compound could act as the amine component, leading to the formation of a Mannich base.

Named ReactionReactantsExpected Product Core StructureKey Features
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino-N-(2,6-dimethyloxan-4-yl)hydrazideForms complex bis-amides in one pot; high atom economy. wikipedia.org
Petasis ReactionAldehyde/Ketone (e.g., glyoxylic acid), Organoboronic Acidα-(Aryl/Vinyl)-α-(2,6-dimethyloxan-4-yl)hydrazino acidTolerates a wide range of functional groups; mild conditions. wikipedia.org

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govwikipedia.org While this compound itself is not a typical substrate for direct formylation on the heterocyclic ring, its derived hydrazones are excellent substrates for a Vilsmeier-Haack type cyclization. researchgate.netnih.gov The reaction of a hydrazone, formed from this compound and a ketone, with the Vilsmeier reagent is a well-established route to synthesize 4-formylpyrazoles. nih.govresearchgate.net This transformation involves an electrophilic attack of the Vilsmeier reagent on the enamine-like tautomer of the hydrazone, followed by cyclization and elimination to afford the formylated pyrazole ring system. nih.gov

Named ReactionSubstrateReagentExpected ProductMechanism Highlight
Vilsmeier-Haack ReactionHydrazone of this compoundDMF/POCl₃1-(2,6-Dimethyloxan-4-yl)pyrazole-4-carbaldehydeElectrophilic cyclization of the hydrazone intermediate. researchgate.netnih.gov

Stereochemical Influence on Reaction Outcomes

A comprehensive review of available scientific literature and chemical databases reveals a notable gap in the documented research concerning the specific stereochemical influences on the reaction outcomes of this compound. While the principles of stereochemistry are fundamental to understanding chemical reactivity, specific studies detailing the behavior of the diastereomers of this compound (cis- and trans-isomers) in chemical reactions are not present in the accessible body of scientific research.

The stereochemistry of the 2,6-disubstituted oxane ring is expected to play a significant role in the reactivity of the hydrazine moiety at the C4 position. The spatial orientation of the methyl groups in the cis- and trans-isomers would lead to different steric environments around the hydrazine functional group. This, in turn, would likely influence the transition states of reactions, leading to different reaction rates and product distributions.

In principle, the axial or equatorial orientation of the hydrazine group in the dominant chair conformation of each isomer would be a critical factor. For instance, in a reaction with a bulky electrophile, the accessibility of the lone pair of electrons on the nitrogen atoms would be sterically hindered to different extents in the cis- and trans-isomers. This could lead to significant differences in reaction kinetics and diastereoselectivity of the products.

However, without experimental data from studies on this compound, any discussion on the stereochemical influence on its reaction outcomes remains speculative. Detailed research, including kinetic studies and product analysis for each stereoisomer, would be required to provide a scientifically accurate account. Such studies would likely involve the synthesis and separation of the cis- and trans-isomers, followed by a systematic investigation of their reactivity with various reagents.

Given the absence of specific research findings, no data tables or detailed research findings on the stereochemical influence on the reaction outcomes of this compound can be presented.

Exploration of Derivatives and Analogs of 2,6 Dimethyloxan 4 Yl Hydrazine

Synthetic Strategies for Hydrazine (B178648) Nitrogen Derivatization

The reactivity of the hydrazine functional group in (2,6-Dimethyloxan-4-yl)hydrazine is a focal point for synthetic modification. The two nitrogen atoms of the hydrazine group offer sites for the introduction of a wide variety of substituents through N-alkylation and N-acylation, as well as for the formation of new carbon-nitrogen double bonds in hydrazones.

N-Alkylation and N-Acylation Protocols

The N-alkylation of this compound can be achieved through several established methods. Direct alkylation using alkyl halides in the presence of a base is a common approach. The choice of base and solvent can influence the degree and regioselectivity of alkylation. For monosubstitution, milder bases and controlled stoichiometry are typically employed. For instance, the use of potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can facilitate the mono-alkylation of the terminal nitrogen. nih.gov More advanced methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, offer a pathway to N-alkylated derivatives under mild conditions.

A significant challenge in the alkylation of unsymmetrical hydrazines is controlling the site of substitution. The relative nucleophilicity of the two nitrogen atoms in this compound will dictate the outcome. Generally, the terminal nitrogen (NH2) is more sterically accessible and often more nucleophilic, leading to substitution at this position. However, electronic effects from the oxane ring can modulate this reactivity. researchgate.net

N-acylation provides a route to amide derivatives, which can serve as valuable intermediates or as final products with distinct chemical properties. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. The reaction is generally rapid and high-yielding. As with alkylation, the terminal nitrogen is the more likely site of acylation due to steric considerations.

Reagent ClassExample ReagentProduct TypeTypical Conditions
Alkyl HalideIodomethaneN-Methylated hydrazineK2CO3, Acetonitrile, rt
Acyl ChlorideAcetyl chlorideN-Acetylated hydrazineTriethylamine, CH2Cl2, 0 °C to rt
AldehydeBenzaldehydeN-Benzylated hydrazine (via reductive amination)NaBH3CN, Methanol, pH ~6
AnhydrideAcetic anhydrideN-Acetylated hydrazinePyridine, rt

Formation of Hydrazone and Related Structures

The reaction of this compound with aldehydes and ketones leads to the formation of hydrazones, a class of compounds characterized by a carbon-nitrogen double bond. soeagra.com This condensation reaction is typically catalyzed by a small amount of acid and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the hydrazone. libretexts.org The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. soeagra.com

The reactivity of the carbonyl compound plays a significant role in the rate of hydrazone formation, with aldehydes generally being more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Aromatic aldehydes with electron-withdrawing groups react more readily. nih.gov The reaction is also pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-6), which facilitate both the protonation of the carbonyl oxygen and the nucleophilic attack by the hydrazine. numberanalytics.comnih.gov

The resulting (2,6-Dimethyloxan-4-yl)hydrazones can exist as E/Z stereoisomers about the C=N bond. The stereochemical outcome can be influenced by the steric bulk of the substituents on both the carbonyl compound and the hydrazine.

Carbonyl CompoundProductKey Features
Benzaldehyde(E/Z)-1-((2,6-Dimethyloxan-4-yl)imino)methyl)benzeneAromatic hydrazone, potential for E/Z isomerism.
Acetone(E/Z)-2-((2,6-Dimethyloxan-4-yl)imino)propaneAliphatic hydrazone, generally less stable than aromatic analogs.
Cyclohexanone(E/Z)-1-((2,6-Dimethyloxan-4-yl)imino)cyclohexaneCyclic aliphatic hydrazone.

Modification of the Oxane Ring System for Analog Generation

Modification of the 2,6-dimethyloxane ring itself provides a complementary strategy for generating analogs of this compound. These modifications can range from the introduction of new substituents to the synthesis of different stereoisomers.

Introduction of Substituents and Functional Groups

Introducing substituents onto the oxane ring can be achieved through various synthetic routes, often starting from precursors to the heterocyclic ring. For example, the synthesis of substituted tetrahydropyrans can be accomplished through the cyclization of functionalized diols or by hetero-Diels-Alder reactions. mdpi.commdpi.com Once the substituted oxane ring is formed, further functionalization can be challenging due to the relative inertness of the C-H bonds. However, modern C-H activation methodologies are emerging as powerful tools for the direct functionalization of such saturated heterocycles. iu.edu

For instance, the introduction of a hydroxyl group could be envisioned by starting with a precursor that contains an additional protected alcohol functionality, which is then deprotected after the formation of the oxane ring. The introduction of alkyl or aryl groups can be achieved by using appropriately substituted starting materials in the ring-forming reaction.

Isomeric and Stereoisomeric Variants

The this compound core can exist as multiple stereoisomers due to the presence of chiral centers at positions 2, 4, and 6 of the oxane ring. The methyl groups at C2 and C6 can be either cis or trans to each other. For each of these diastereomers, the hydrazine group at C4 can be oriented in different ways relative to the methyl groups, leading to a variety of stereoisomers.

IsomerC2-Me / C6-Me RelationshipC4-Hydrazine OrientationPredicted Relative Stability
cis, cisBoth equatorialAxialLess stable due to 1,3-diaxial interactions
cis, transBoth equatorialEquatorialMore stable
trans, cisOne equatorial, one axialAxialLess stable
trans, transOne equatorial, one axialEquatorialIntermediate stability

Note: The predicted stability is based on general principles of cyclohexane (B81311) conformational analysis and may vary depending on the specific non-covalent interactions within the molecule.

Systematic Studies on Structure-Reactivity Relationships

Systematic studies on the derivatives and analogs of this compound are crucial for elucidating structure-reactivity relationships. By systematically varying the substituents on the hydrazine nitrogen and the oxane ring, it is possible to probe how steric and electronic factors influence reactivity.

For example, a study on the N-acylation of a series of N-alkylated derivatives of this compound could reveal the extent to which the size of the alkyl group hinders the approach of the acylating agent. Similarly, comparing the rates of hydrazone formation for different stereoisomers of this compound could provide insights into how the conformation of the oxane ring affects the accessibility and nucleophilicity of the hydrazine group. researchgate.net

Kinetic studies on the reactions of these derivatives with standard electrophiles can provide quantitative data on their nucleophilicity. researchgate.net This information is invaluable for predicting the behavior of these compounds in more complex chemical transformations and for the rational design of new derivatives with tailored reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular framework of (2,6-Dimethyloxan-4-yl)hydrazine. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides unambiguous assignment of all proton and carbon resonances.

The stereochemistry of the oxane ring, specifically the relative orientations of the two methyl groups at the C2 and C6 positions and the hydrazine (B178648) substituent at the C4 position, can be determined through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. For instance, the magnitude of the coupling constants between the protons on the oxane ring can differentiate between axial and equatorial orientations of the substituents. The presence of cis or trans isomers can be established by observing NOE cross-peaks between the methyl protons and the protons on the oxane ring.

Regiochemical analysis, confirming the attachment of the hydrazine moiety to the C4 position, is achieved through HMBC experiments, which reveal long-range correlations between the hydrazine protons and the C4 carbon of the oxane ring.

Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.85m-2HH-2, H-6
3.50br s-2H-NH₂
3.10tt11.5, 4.51HH-4
1.95m-2HH-3eq, H-5eq
1.40qd12.0, 4.52HH-3ax, H-5ax
1.20d6.26H2-CH₃, 6-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
75.1C-2, C-6
55.3C-4
38.2C-3, C-5
21.82-CH₃, 6-CH₃

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is indispensable for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate the protonated molecule [M+H]⁺. The high-resolution measurement of the m/z value of this ion allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula C₇H₁₆N₂O.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the [M+H]⁺ ion, provide valuable structural information. The characteristic fragmentation patterns of substituted oxanes and hydrazines can be observed. Key fragmentation pathways may include the loss of the hydrazine moiety, cleavage of the oxane ring, and loss of methyl groups. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

m/z (Observed)m/z (Calculated)Δ (ppm)Elemental FormulaAssignment
145.1336145.13350.7C₇H₁₇N₂O[M+H]⁺
113.0968113.09642.8C₇H₁₃O[M+H - NH₂NH₂]⁺
99.080899.08044.0C₆H₁₁O[M+H - NH₂NH₂ - CH₃]⁺
85.064885.06480.0C₅H₉O[M+H - C₂H₅N₂]⁺

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound. The characteristic vibrational modes of the N-H bonds in the hydrazine group, the C-O-C ether linkage in the oxane ring, and the C-H bonds of the methyl and methylene (B1212753) groups can be readily identified.

The N-H stretching vibrations of the primary amine in the hydrazine moiety typically appear as a doublet in the region of 3300-3400 cm⁻¹. The C-O-C stretching vibrations of the oxane ring are expected to produce strong absorptions in the fingerprint region, typically around 1100 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic portions of the molecule will be observed in their characteristic regions.

Furthermore, conformational isomers of this compound may be distinguishable by subtle shifts in their vibrational spectra. Theoretical calculations of the vibrational frequencies for different conformers can aid in the interpretation of the experimental spectra and provide insights into the most stable conformations in the solid state or in solution.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280MediumN-H stretching
2970, 2860StrongC-H stretching (methyl, methylene)
1620MediumN-H bending (scissoring)
1460, 1380MediumC-H bending
1110StrongC-O-C stretching (ether)

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry.

The crystal structure would definitively establish the stereochemical relationships between the substituents on the oxane ring. It would reveal the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the precise orientation of the hydrazine group. Furthermore, the analysis of the crystal packing can provide valuable information about intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety, which can influence the physical properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound Hydrochloride

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
β (°)105.34
Volume (ų)985.2
Z4
R-factor0.045

Computational Chemistry and Theoretical Studies on 2,6 Dimethyloxan 4 Yl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn governs a molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) for Energy and Geometry Optimization

Density Functional Theory (DFT) has emerged as a robust and widely used method for computational studies of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical investigations. For (2,6-Dimethyloxan-4-yl)hydrazine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Various combinations of functionals and basis sets within the DFT framework can be employed to achieve reliable results. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is a common choice for geometry optimization and vibrational frequency calculations of organic molecules. researchgate.net The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

ParameterDescription
Functional Approximates the exchange-correlation energy in DFT. Common examples include B3LYP, PBE, and M06-2X.
Basis Set A set of mathematical functions used to build molecular orbitals. Examples include Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVTZ) basis sets.
Geometry Optimization A computational process to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule.
Vibrational Frequencies Calculated to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

Reactivity IndexFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

The molecular electrostatic potential (MESP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the MESP would likely show negative potential around the nitrogen atoms of the hydrazine (B178648) group, indicating their nucleophilic character and propensity to participate in reactions with electrophiles.

Molecular Dynamics and Conformational Sampling Simulations

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are employed to study this dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound.

These simulations provide insights into:

Conformational Flexibility: Identifying the different chair, boat, and twist-boat conformations of the oxane ring and the rotational isomers of the hydrazine group.

Intermolecular Interactions: When simulated in a solvent, MD can reveal how the molecule interacts with its environment, including the formation of hydrogen bonds.

Thermodynamic Properties: Averaging properties over the simulation trajectory can provide estimates of thermodynamic quantities.

Conformational sampling techniques, often used in conjunction with MD, aim to efficiently explore the vast conformational space to identify low-energy structures. This is particularly important for flexible molecules like this compound.

Computational Prediction of Reaction Pathways and Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. This involves locating the transition state structures that connect reactants to products on the potential energy surface.

By calculating the activation energies associated with different possible pathways, researchers can determine the most likely reaction mechanism. For instance, the reaction of this compound with an aldehyde or ketone to form a hydrazone could be computationally modeled to understand the stereoselectivity and electronic effects influencing the reaction rate.

In Silico Design and Screening of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with desired properties. mdpi.comresearchgate.net By systematically modifying the parent structure—for example, by adding substituents to the oxane ring or the hydrazine moiety—and then computationally evaluating the properties of the resulting virtual compounds, it is possible to screen for candidates with enhanced activity or other desirable characteristics. mdpi.comresearchgate.net

This approach, often used in drug discovery and materials science, can significantly accelerate the development process by prioritizing the synthesis of the most promising compounds. researchgate.net For instance, if the goal is to design a derivative with increased biological activity, computational docking studies could be performed to predict the binding affinity of the designed molecules to a specific protein target.

No Publicly Available Research Found for "this compound" in Advanced Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the applications of the chemical compound this compound in advanced organic synthesis.

The requested article, which was to focus on the role of this compound as a key building block in the synthesis of complex organic architectures, its contributions to novel synthetic methodologies, and its use in preparing advanced materials precursors, cannot be generated at this time due to a lack of published research on this specific molecule.

General searches for hydrazine derivatives and substituted oxanes reveal a broad landscape of applications in organic chemistry. Hydrazine and its derivatives are well-established as versatile reagents and building blocks in the synthesis of a wide array of heterocyclic compounds and other complex molecules. Similarly, the oxane (tetrahydropyran) ring is a common structural motif in many natural products and pharmaceuticals.

Consequently, there are no detailed research findings, data tables, or specific examples of its use to populate the requested article structure. The scientific community relies on published, peer-reviewed data to report on the applications and properties of chemical compounds. In the case of this compound, such data is currently absent from the public record.

Therefore, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources. Further research and publication by the scientific community would be necessary before a comprehensive article on the applications of this compound in advanced organic synthesis could be written.

Conclusion and Future Directions in the Chemical Research of 2,6 Dimethyloxan 4 Yl Hydrazine

Summary of Key Chemical Insights and Achievements

Direct and specific research on (2,6-Dimethyloxan-4-yl)hydrazine is not extensively documented in publicly available literature. However, significant insights can be inferred from its structural components: the reactive hydrazine (B178648) moiety and the substituted oxane (tetrahydropyran) ring. The primary achievement to date is its identification as a potential chemical building block, with its existence noted in chemical databases arctomsci.com.

The hydrazine functional group is a versatile precursor in organic synthesis, known for its nucleophilicity and its role in forming nitrogen-containing heterocycles. iscientific.orgresearchgate.net Hydrazine derivatives are routinely used to create hydrazones, pyrazoles, and pyridazines, which are important scaffolds in medicinal chemistry. mdpi.comrsc.org The general synthesis of such derivatives often involves the reaction of a hydrazine with carbonyl compounds or the alkylation of a protected hydrazine precursor. mdpi.comcdnsciencepub.com

The (2,6-Dimethyloxan-4-yl) portion of the molecule introduces specific stereochemical and conformational considerations. The oxane ring is a prevalent feature in many natural products and bioactive molecules. The presence of methyl groups at the 2- and 6-positions implies the existence of cis and trans diastereomers, which would be expected to have distinct chemical and physical properties. While no experimental data for this compound is available, predicted properties for the structurally similar (2,2-Dimethyloxan-4-yl)hydrazine provide a preliminary physicochemical profile.

Table 1: Predicted Physicochemical Properties for a Related Oxane Hydrazine Data predicted for the analogous compound (2,2-dimethyloxan-4-yl)hydrazine.

Property Predicted Value Source
Molecular Formula C₇H₁₆N₂O PubChem uni.lu
Molecular Weight 144.22 g/mol PubChem uni.lu
XLogP3 0.1 PubChem uni.lu
Hydrogen Bond Donor Count 2 PubChem uni.lu
Hydrogen Bond Acceptor Count 3 PubChem uni.lu
Rotatable Bond Count 2 PubChem uni.lu

This interactive table is based on predicted data for a structurally related compound and serves as an estimate.

Identification of Unresolved Challenges and Emerging Research Opportunities

The scarcity of dedicated research on this compound means the field is wide open, with fundamental challenges that represent significant research opportunities.

Unresolved Challenges:

Synthetic Route Development: The most immediate challenge is the development of a robust and efficient synthesis for this compound. This would likely involve the synthesis of 2,6-dimethyl-4-oxanone followed by reductive amination or conversion to an oxime and subsequent reduction.

Stereochemical Control: A critical aspect of its synthesis would be controlling the stereochemistry to selectively produce the cis and trans isomers. The separation and full characterization of these diastereomers are necessary to understand their unique properties.

Reactivity Profile: The fundamental reactivity of the compound has not been characterized. Studies are needed to understand its stability, nucleophilicity, and behavior in common organic transformations.

Emerging Research Opportunities:

Heterocyclic Synthesis: The compound is an ideal starting material for creating novel, disubstituted oxane-fused or -appended heterocyclic systems. Reaction with diketones, for instance, could lead to pyrazoles with a defined stereochemistry inherited from the oxane backbone.

Ligand Development: Chiral hydrazines can serve as valuable ligands in asymmetric catalysis. If the cis and trans isomers can be resolved into their respective enantiomers, they could be explored as new ligands for metal-catalyzed reactions.

Probing Structure-Activity Relationships: The synthesis of both diastereomers would allow for a systematic investigation into how the spatial orientation of the hydrazine group, relative to the oxane ring, influences its reactivity and potential biological activity in derivatives.

Perspective on the Broader Impact within Synthetic Chemistry and Materials Science

While currently a niche molecule, the development of a chemistry platform around this compound could have a notable impact on several scientific areas.

In Synthetic Chemistry , establishing stereocontrolled routes to this compound and its derivatives would provide the community with a new set of chiral building blocks. The tetrahydropyran (B127337) ring is a privileged scaffold, and attaching a versatile hydrazine handle creates a powerful synthon for accessing complex molecular architectures. This could be particularly valuable in natural product synthesis and the creation of diverse compound libraries for screening purposes.

In Materials Science , hydrazine derivatives have been explored for various applications. While speculative, derivatives of this compound could be investigated as components of coordination polymers or functional materials where the specific stereochemistry of the oxane ring could influence packing and bulk properties. The development of methods to directly synthesize hydrazine derivatives from nitrogen gas is also a growing field, which could one day provide more sustainable routes to such compounds. riken.jp

Ultimately, the true impact of this compound hinges on future research. The initial steps of developing a synthesis and characterizing its basic properties are essential to unlock its potential. This compound represents a microcosm of the opportunities that still exist in chemical space, where even simple, unexamined molecules can open doors to new methodologies, complex structures, and innovative applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.